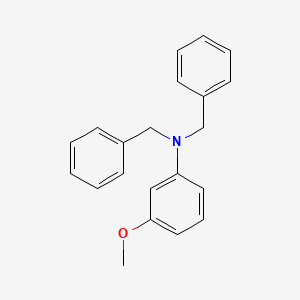

N,N-dibenzyl-3-methoxyaniline

CAS No.: 56511-50-3

Cat. No.: VC18918068

Molecular Formula: C21H21NO

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56511-50-3 |

|---|---|

| Molecular Formula | C21H21NO |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | N,N-dibenzyl-3-methoxyaniline |

| Standard InChI | InChI=1S/C21H21NO/c1-23-21-14-8-13-20(15-21)22(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 |

| Standard InChI Key | OLUUWUQSWGIWHV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Introduction

Structural and Electronic Properties of N,N-Dibenzyl-3-methoxyaniline

Molecular Geometry and Conformational Analysis

The molecular structure of N,N-dibenzyl-3-methoxyaniline is defined by a planar aromatic ring with a methoxy group at the 3-position and two benzyl groups symmetrically bonded to the nitrogen atom. X-ray crystallographic studies of analogous N,N-dibenzylaniline derivatives reveal that the benzyl groups adopt a pseudo-axial orientation, minimizing steric clashes with the aromatic ring . The methoxy substituent donates electron density via resonance, activating the ring toward electrophilic aromatic substitution while directing reactivity to the para position due to its meta placement .

Density functional theory (DFT) calculations indicate that the HOMO (highest occupied molecular orbital) is localized on the aromatic ring and the nitrogen lone pair, with significant contributions from the methoxy oxygen’s p-orbitals . This electronic profile facilitates coordination to palladium catalysts during C–H activation, as demonstrated in recent catalytic studies .

Synthesis and Optimization of N,N-Dibenzyl-3-methoxyaniline

General Synthetic Procedure

N,N-Dibenzyl-3-methoxyaniline is synthesized via a two-step alkylation of 3-methoxyaniline with benzyl bromide under phase-transfer conditions :

Table 1: Synthesis Parameters for N,N-Dibenzyl-3-methoxyaniline

| Parameter | Value/Description |

|---|---|

| Starting material | 3-Methoxyaniline (1.12 mL, 10 mmol) |

| Alkylating agent | Benzyl bromide (2.6 mL, 22 mmol) |

| Base | Sodium hydrogen carbonate (2.2 equiv) |

| Surfactant | Sodium dodecyl sulfate (SDS, 0.015 equiv) |

| Solvent | Water (0.25 M) |

| Temperature | 80°C |

| Reaction time | 1–2 hours |

| Workup | Extraction with EtOAc (3×), column chromatography (Cy/DCM) |

| Yield | 58% |

The reaction proceeds via sequential N-alkylation, where SDS enhances the solubility of organic reagents in aqueous media . Foaming, a common side effect, is mitigated by intermittent cooling.

Purification and Characterization

Purification by column chromatography (cyclohexane/dichloromethane) yields a white solid. Key spectroscopic data include:

Table 2: Spectroscopic Characterization of N,N-Dibenzyl-3-methoxyaniline

| Technique | Data |

|---|---|

| <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>) | δ 7.38–7.27 (m, 10H, Ar-H), 6.69–6.52 (m, 3H, Ar-H), 4.67 (s, 4H, N–CH<sub>2</sub>), 3.79 (s, 3H, OCH<sub>3</sub>) |

| <sup>13</sup>C NMR (75 MHz, CDCl<sub>3</sub>) | δ 159.8 (C–O), 139.2 (N–C), 128.9–126.7 (Ar-C), 113.4–105.2 (Ar-C), 55.2 (OCH<sub>3</sub>), 54.4 (N–CH<sub>2</sub>) |

| HRMS (ESI) | m/z calculated for C<sub>21</sub>H<sub>21</sub>NO [M+H]<sup>+</sup>: 310.1664; found: 310.1662 |

| IR (neat) | ν<sub>max</sub> 3030 (C–H<sub>Ar</sub>), 2835 (OCH<sub>3</sub>), 1601 (C=C<sub>Ar</sub>), 1247 cm<sup>−1</sup> (C–O) |

The melting point is reported as 115–117°C .

Reactivity in Palladium-Catalyzed C–H Alkynylation

Catalytic System and Mechanism

N,N-Dibenzyl-3-methoxyaniline undergoes para-selective C–H alkynylation using a Pd(OAc)<sub>2</sub>/S,O-ligand catalytic system . The reaction employs 1-iodoalkynes as coupling partners and AgOAc as an oxidant in chloroform at 80°C:

The S,O-ligand (L3) facilitates oxidative addition of the alkyne iodide and stabilizes the palladium intermediate during the catalytic cycle .

Substrate Performance and Limitations

Table 3: Alkynylation of N,N-Dibenzyl-3-methoxyaniline (1g)

| Parameter | Value/Description |

|---|---|

| Alkyne partner | 1-Iodo-2-(triisopropylsilyl)acetylene |

| Catalyst loading | Pd(OAc)<sub>2</sub> (10 mol%), L3 (10 mol%) |

| Reaction time | 16 hours |

| Isolated yield | 42% |

| Byproducts | Benzaldehyde (via oxidative cleavage) |

Despite moderate yields, the reaction exhibits perfect para-selectivity. Decomposition pathways, including N-debenzylation and methoxy group oxidation, limit efficiency . Steric hindrance from ortho-substituents further reduces reactivity, as seen in failed attempts with tert-butyl analogs .

Applications in Complex Molecule Synthesis

Building Block for Heterocycles

The alkynylated derivative of N,N-dibenzyl-3-methoxyaniline serves as a precursor to indoles and carbazoles via cyclization reactions. For example, Sonogashira coupling with o-iodoanilines followed by cyclocondensation yields tricyclic structures relevant to natural product synthesis .

Deuterium Labeling Studies

Deuterated analogs of N,N-dibenzyl-3-methoxyaniline, prepared via directed ortho-metalation–deuteration sequences, are used in mechanistic studies of C–H activation. Isotopic labeling at the para position confirms the retention of regioselectivity in catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume